molecular formula C17H9FN2O3S B11402925 N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11402925
M. Wt: 340.3 g/mol
InChI Key: OENUCLJQYBGWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with a fluorine atom at position 6 and a chromene-2-carboxamide moiety at position 2. The fluorine atom enhances metabolic stability and binding affinity to target proteins, while the chromene ring contributes to π-π stacking interactions in biological systems .

Properties

Molecular Formula

C17H9FN2O3S

Molecular Weight

340.3 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H9FN2O3S/c18-9-5-6-11-15(7-9)24-17(19-11)20-16(22)14-8-12(21)10-3-1-2-4-13(10)23-14/h1-8H,(H,19,20,22)

InChI Key

OENUCLJQYBGWFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazol-2-amine with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of fluorine-substituted analogs .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step chemical reactions that include the formation of the chromene and benzothiazole moieties. The compound's structure can be characterized by various spectroscopic techniques such as FTIR and NMR, which confirm the presence of functional groups crucial for its biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • K-562 (chronic myeloid leukemia)
  • HEK-293 (human embryonic kidney)

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial activity against Mycobacterium tuberculosis. Preliminary studies indicate that it exhibits significant inhibitory effects on the growth of this pathogen, suggesting its potential use as a therapeutic agent in treating tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the benzothiazole and chromene rings can significantly influence biological activity. For instance, substituents on the benzothiazole ring have been shown to enhance anticancer potency .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of derivatives based on this compound and evaluated their biological activities. Compounds were tested for cytotoxicity against several cancer cell lines, with some derivatives showing enhanced activity compared to the parent compound. This highlights the importance of structural modifications in developing more potent anticancer agents .

Case Study 2: Antimycobacterial Screening

In another study, a library of benzothiazole derivatives was screened for antimycobacterial activity. The results indicated that certain modifications to the N-(6-fluoro) group improved efficacy against Mycobacterium tuberculosis, providing insights into potential lead compounds for further development in tuberculosis treatment .

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide

  • Structural Differences :
    • Chlorine replaces fluorine at position 6 of the benzothiazole ring.
    • A 4-piperidinecarboxamide group substitutes the chromene-carboxamide moiety.
    • An acetyl group is appended to the piperidine nitrogen.
  • The piperidine ring introduces conformational flexibility, which may improve binding to targets requiring deeper pocket penetration .

N-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide

  • Structural Differences :
    • A methyl group at position 3 and a phenyl group at position 2 of the chromene ring.
    • The carboxamide group is positioned at chromene-8 instead of chromene-2.
  • Implications :
    • Steric hindrance from the phenyl and methyl groups may reduce binding efficiency to flat binding sites.
    • The altered carboxamide position could disrupt hydrogen-bonding networks critical for activity .

6-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide

  • Structural Differences :
    • Chlorine at position 6 of the benzothiazole and methyl at position 7 of the chromene.
    • Retains the chromene-2-carboxamide linkage.
  • Implications :
    • The chloro-fluoro combination may create a synergistic electronic effect, enhancing electrophilic interactions.
    • Methyl substitution at chromene-7 could improve solubility by modulating crystallinity .

Comparative Data Table

Compound Name Benzothiazole Substituent Chromene Substituents Molecular Formula Key Features
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide 6-F 4-oxo, no additional substituents C₁₉H₁₁FN₂O₃S High metabolic stability
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide 6-Cl Piperidinecarboxamide, acetylated C₁₅H₁₇ClN₄O₂S Enhanced lipophilicity
N-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide 6-F 3-Me, 2-Ph, 8-carboxamide C₂₆H₁₇FN₂O₃S Steric hindrance, altered H-bonding
6-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide 6-Cl, 6-F 7-Me, 4-oxo C₁₉H₁₂ClFN₂O₃S Synergistic electronic effects

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine’s electronegativity improves target binding precision, whereas chlorine’s bulkiness favors hydrophobic interactions but may increase toxicity .
  • Chromene Modifications : Position 2 carboxamide (target compound) optimizes hydrogen bonding, while substitutions at positions 3, 7, or 8 (as in analogs) reduce activity in enzyme inhibition assays .
  • Hybrid Structures : Combining fluoro and chloro substituents (e.g., compound 2.3) shows promise in overcoming drug resistance but requires further pharmacokinetic validation .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety substituted with a fluorine atom and a chromene structure, which contributes to its unique biological properties. The molecular formula is C13H8FN3O3SC_{13}H_{8}FN_{3}O_{3}S.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Cholinesterase Inhibition : Similar compounds have shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, derivatives of chromene have demonstrated IC50 values in the low micromolar range against these enzymes .
  • Antioxidant Activity : The presence of the chromene structure allows for free radical scavenging properties. Studies indicate that compounds with similar structures exhibit notable antioxidant activities, which are beneficial in combating oxidative stress-related conditions .
  • Anti-inflammatory Effects : Compounds with benzothiazole and chromene frameworks have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound:

Table 1: Biological Activity Overview

StudyCompoundTargetIC50 Value (µM)Notes
Chromene DerivativeAChE10.4Moderate inhibition
Tacrine DerivativeBuChE0.08Highly potent
BenzothiazoleCOX-25.15Significant inhibition
FluoroquinoloneBacterial TargetsVariesAntimicrobial activity

Case Study: Inhibition of AChE and BuChE

In a comparative study, several chromene derivatives were synthesized and evaluated for their inhibitory effects on AChE and BuChE. The most potent compounds exhibited IC50 values significantly lower than standard treatments like rivastigmine, indicating their potential as multi-target-directed ligands for Alzheimer's therapy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves cyclocondensation of fluorinated benzothiazole precursors with chromene-carboxylic acid derivatives. Key steps include:

  • Using anhydrous ethanol or THF as solvents under reflux (180–210°C) to promote cyclization .
  • Purification via flash chromatography (e.g., CH₂Cl₂/EtOH 98:2) or recrystallization from toluene/hexane mixtures to improve yields (20–93% reported for analogous compounds) .
  • Monitoring reaction progress by TLC (e.g., EtOAc/Hex 4:6) and characterizing intermediates via FTIR (C=O stretch at ~1680–1720 cm⁻¹) and NMR (distinct aromatic proton signals at δ 7.3–8.2 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer :

  • FTIR : Validate carbonyl groups (chromene-4-oxo at ~1720 cm⁻¹, carboxamide C=O at ~1680 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (e.g., fluorine-substituted benzothiazole protons at δ 6.3–8.2 ppm) and quaternary carbons (e.g., chromene C4=O at ~167–168 ppm) .
  • X-ray crystallography : Resolve spatial arrangements of the benzothiazole and chromene moieties, with R-factors <0.05 for high-confidence models .

Q. How should researchers design in vitro antibacterial assays to evaluate this compound’s efficacy?

  • Methodological Answer :

  • Use standardized microdilution protocols (96-well plates) with bacterial inocula adjusted to 1×10⁵ CFU/mL in LB broth .
  • Test against Gram-positive (e.g., Staphylococcus aureus ATCC 6538) and Gram-negative strains (e.g., Escherichia coli ATCC 35210) .
  • Determine MIC (minimum inhibitory concentration) as the lowest concentration with no visible growth after 24h incubation (37°C, 160 rpm), and MBC (minimum bactericidal concentration) via sub-culturing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Modify substituents on the benzothiazole (e.g., 6-fluoro vs. chloro) and chromene (e.g., 4-oxo vs. 4-thioxo) to assess impacts on target binding .
  • Use molecular docking to predict interactions with targets like N-acylethanolamine acid amidase (NAAA), leveraging crystallographic data for homology modeling .
  • Evaluate toxicity via parallel assays (e.g., cytotoxicity in HEK293 cells) to balance potency and safety .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

  • Methodological Answer :

  • Crystal growth : Optimize solvent systems (e.g., DMF/water) to obtain diffraction-quality crystals .
  • Data refinement : Use SHELXL for high-resolution datasets, applying TWIN/BASF commands for twinned crystals .
  • Validate hydrogen bonding (e.g., carboxamide N–H···O interactions) and π-stacking of aromatic rings via Mercury software .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer :

  • Assess pharmacokinetic parameters (e.g., bioavailability, metabolic stability) using LC-MS/MS to identify poor absorption or rapid clearance .
  • Compare tissue distribution profiles in rodent models (e.g., plasma vs. brain concentrations for neurotargets) .
  • Re-evaluate dosing regimens (e.g., oral vs. intraperitoneal) to align with therapeutic thresholds .

Q. What mechanistic approaches identify the compound’s molecular targets in neurological models?

  • Methodological Answer :

  • Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-palmitoylethanolamide for NAAA inhibition) .
  • Use CRISPR/Cas9 knockout models to confirm target specificity (e.g., NAAA⁻/⁻ mice for pain modulation studies) .
  • Conduct transcriptomic profiling (RNA-seq) to identify downstream pathways (e.g., PPAR-α activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.